N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-[2-(1H-Indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a bis-indole acetamide derivative featuring two distinct indole moieties: one substituted at the 1-position with an ethylacetamide group and another at the 3-position with a methyl group. This structural complexity positions it within a broader class of indole-3-acetamides, which are recognized for their diverse biological activities, including antihyperglycemic and antioxidant properties . The methyl group at the 1-position of the indole ring may influence metabolic stability and receptor binding, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H21N3O/c1-23-15-17(18-7-3-5-9-20(18)23)14-21(25)22-11-13-24-12-10-16-6-2-4-8-19(16)24/h2-10,12,15H,11,13-14H2,1H3,(H,22,25) |
InChI Key |
XMFKDWAYFVTLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the reaction between tryptamine and an appropriate acylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while reduction can produce dihydroindoles. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : The target compound’s 1-methyl group may hinder enzymatic degradation compared to unsubstituted analogs, improving pharmacokinetic stability.
Key Research Findings and Implications
- Synthetic Feasibility : and provide validated routes for scalable synthesis, though purification of bis-indole systems may require advanced chromatography .
- SAR Gaps : While chlorine and methoxy substituents are well-studied, the biological impact of 1-methyl substitution in bis-indole systems remains underexplored, warranting further enzymatic and cellular assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
